molecular formula C12H10Cl2O B14724920 1-(Dichloromethyl)-1-methylnaphthalen-2-one CAS No. 6947-67-7

1-(Dichloromethyl)-1-methylnaphthalen-2-one

Cat. No.: B14724920
CAS No.: 6947-67-7
M. Wt: 241.11 g/mol
InChI Key: GMFHLSDOUSBYTK-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-1-methylnaphthalen-2-one is an organic compound characterized by the presence of a dichloromethyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-1-methylnaphthalen-2-one typically involves the introduction of a dichloromethyl group to the naphthalene ring. One common method is the reaction of naphthalene derivatives with dichloromethyl reagents under controlled conditions. For instance, the reaction of naphthalene with dichloromethyl methyl ether in the presence of a Lewis acid catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloromethyl)-1-methylnaphthalen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoic acids, while reduction can produce methylated naphthalene derivatives.

Scientific Research Applications

1-(Dichloromethyl)-1-methylnaphthalen-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Dichloromethyl)-1-methylnaphthalen-2-one exerts its effects involves interactions with specific molecular targets. The dichloromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme-mediated transformations and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Uniqueness: 1-(Dichloromethyl)-1-methylnaphthalen-2-one is unique due to its naphthalene core, which imparts distinct chemical properties and potential applications compared to simpler dichloromethyl compounds. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

6947-67-7

Molecular Formula

C12H10Cl2O

Molecular Weight

241.11 g/mol

IUPAC Name

1-(dichloromethyl)-1-methylnaphthalen-2-one

InChI

InChI=1S/C12H10Cl2O/c1-12(11(13)14)9-5-3-2-4-8(9)6-7-10(12)15/h2-7,11H,1H3

InChI Key

GMFHLSDOUSBYTK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C=CC2=CC=CC=C21)C(Cl)Cl

Origin of Product

United States

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